N,N-bis(2-phenoxyethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
Overview
Description
N,N-bis(2-phenoxyethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, also known as BZML, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BZML is a heterocyclic compound that belongs to the class of benzothiazoles, which are known for their diverse biological activities.
Scientific Research Applications
N,N-bis(2-phenoxyethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. N,N-bis(2-phenoxyethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Mechanism of Action
The mechanism of action of N,N-bis(2-phenoxyethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N,N-bis(2-phenoxyethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. N,N-bis(2-phenoxyethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N,N-bis(2-phenoxyethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N,N-bis(2-phenoxyethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has also been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. In addition, N,N-bis(2-phenoxyethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to exhibit antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
N,N-bis(2-phenoxyethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. N,N-bis(2-phenoxyethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide also exhibits a broad range of biological activities, making it a versatile compound for use in various types of experiments. However, N,N-bis(2-phenoxyethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has some limitations for use in lab experiments. It is a relatively toxic compound and requires careful handling. In addition, its mechanism of action is not fully understood, making it difficult to design experiments that specifically target its activity.
Future Directions
There are several future directions for research on N,N-bis(2-phenoxyethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide. One area of research could focus on the development of N,N-bis(2-phenoxyethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide derivatives with improved biological activity and reduced toxicity. Another area of research could focus on the use of N,N-bis(2-phenoxyethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide as a diagnostic tool for Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanism of action of N,N-bis(2-phenoxyethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide and to identify specific targets for its activity.
properties
IUPAC Name |
1,1-dioxo-N,N-bis(2-phenoxyethyl)-1,2-benzothiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-30(27)22-14-8-7-13-21(22)23(24-30)25(15-17-28-19-9-3-1-4-10-19)16-18-29-20-11-5-2-6-12-20/h1-14H,15-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYNKHQCPWHWRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN(CCOC2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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